3-Bromo-2-thienylzinc bromide
Overview
Description
3-Bromo-2-thienylzinc bromide: is an organozinc compound widely used in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which is further bonded to a zinc bromide moiety. The molecular formula of this compound is C4H2Br2SZn .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-thienylzinc bromide is typically synthesized through the metallation of 3-bromothiophene. This process involves the reaction of 3-bromothiophene with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-thienylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling. These reactions involve the formation of carbon-carbon bonds, making this compound valuable in the synthesis of complex organic molecules .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Negishi Coupling: Palladium or nickel catalysts, organozinc reagents.
Stille Coupling: Palladium catalysts, organotin compounds.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are important intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry: 3-Bromo-2-thienylzinc bromide is extensively used in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs and materials. Its ability to form carbon-carbon bonds efficiently makes it a valuable reagent in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to create biologically active molecules, including potential drug candidates. Its role in forming complex molecular structures is essential for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its application in material science is driven by its ability to form stable and conductive polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-2-thienylzinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the bromine atom on the thiophene ring, forming a palladium-thiophene complex.
Transmetalation: The zinc moiety transfers the thiophene group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst
Comparison with Similar Compounds
3-Bromo-2-thienylmagnesium bromide: Another organometallic compound used in similar cross-coupling reactions but with magnesium instead of zinc.
3-Bromo-2-thienylboronic acid: Used in Suzuki-Miyaura coupling reactions, similar to 3-Bromo-2-thienylzinc bromide but with boron instead of zinc
Uniqueness: this compound is unique due to its high reactivity and stability in cross-coupling reactions. The presence of zinc provides a balance between reactivity and selectivity, making it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
3-bromo-2H-thiophen-2-ide;bromozinc(1+) | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrS.BrH.Zn/c5-4-1-2-6-3-4;;/h1-2H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABCAJNWRLICPZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS[C-]=C1Br.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2SZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672325-70-1 | |
Record name | 672325-70-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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